molecular formula C12H14O2 B12506266 2,5-Diethylterephthalaldehyde

2,5-Diethylterephthalaldehyde

Cat. No.: B12506266
M. Wt: 190.24 g/mol
InChI Key: BNQMVSLUFMBQEG-UHFFFAOYSA-N
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Description

2,5-Diethylterephthalaldehyde: is an organic compound with the molecular formula C12H14O2. It is a derivative of terephthalaldehyde, where two ethyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is typically used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diethylterephthalaldehyde can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diethylterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Condensation: Imines (Schiff bases).

Scientific Research Applications

2,5-Diethylterephthalaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diethylterephthalaldehyde involves its ability to form imines through condensation reactions with amines. This reaction is facilitated by the presence of the aldehyde groups, which react with the amine groups to form a stable imine linkage. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

Uniqueness: 2,5-Diethylterephthalaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and the properties of the compounds it forms. The ethyl groups can provide steric hindrance and affect the electronic properties of the molecule, making it distinct from its methyl-substituted counterpart .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2,5-diethylterephthalaldehyde

InChI

InChI=1S/C12H14O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h5-8H,3-4H2,1-2H3

InChI Key

BNQMVSLUFMBQEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C=O)CC)C=O

Origin of Product

United States

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